An In-depth Technical Guide on the Core Mechanism of Action: (R)-(+)-Sch 23390-d3 Hydrochloride
An In-depth Technical Guide on the Core Mechanism of Action: (R)-(+)-Sch 23390-d3 Hydrochloride
This guide provides a comprehensive technical overview of the mechanism of action of (R)-(+)-Sch 23390-d3 Hydrochloride, a critical tool for researchers in neuroscience and pharmacology. We will delve into its primary molecular interactions, downstream signaling consequences, and the scientific rationale for its application in experimental settings.
Introduction: A Seminal Tool in Dopamine Research
(R)-(+)-Sch 23390, a benzazepine derivative, is a foundational pharmacological tool renowned for its high potency and selectivity as an antagonist for the D1-like family of dopamine receptors (D1 and D5).[1][2] Its introduction revolutionized the study of the dopaminergic system, providing a means to dissect the specific roles of D1-like receptors in various physiological and pathological processes, including motor control, cognition, and addiction.[1][2]
The deuterated form, (R)-(+)-Sch 23390-d3 Hydrochloride, incorporates three deuterium atoms on the N-methyl group. This isotopic substitution is primarily intended to alter the compound's metabolic profile by leveraging the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, such as N-demethylation. This makes (R)-(+)-Sch 23390-d3 Hydrochloride particularly valuable for in vivo studies where a longer half-life and more predictable pharmacokinetic profile are desirable, as well as an internal standard in analytical studies. For the purposes of this guide, the core mechanism of action at the receptor level is considered identical to the non-deuterated parent compound.
Primary Mechanism of Action: High-Affinity Antagonism of D1-Like Dopamine Receptors
The principal mechanism of action of (R)-(+)-Sch 23390 is its competitive antagonism of dopamine at the D1 and D5 receptors.[1][2][3][4] It exhibits nanomolar to sub-nanomolar affinity for these receptors, making it one of the most potent D1-like antagonists available.[1][3][4]
Receptor Binding Profile
(R)-(+)-Sch 23390 displays remarkable selectivity for D1-like receptors over D2-like receptors (D2, D3, and D4), a crucial feature for isolating D1-mediated effects in experimental models.[5] The following table summarizes the binding affinities of (R)-(+)-Sch 23390 for various neurotransmitter receptors.
| Receptor Target | Binding Affinity (Ki, nM) |
| Dopamine D1 | 0.2[1][3][4] |
| Dopamine D5 | 0.3[1][3][4] |
| Serotonin 5-HT2C | 9.3[1][3] |
| Dopamine D2 | ~1100[5] |
| Dopamine D3 | ~800[5] |
| Dopamine D4 | ~3000[5] |
Off-Target Activities and Considerations
While highly selective, it is crucial for researchers to be aware of the off-target activities of (R)-(+)-Sch 23390 to ensure accurate interpretation of experimental data.
Serotonin 5-HT2C Receptor Agonism
(R)-(+)-Sch 23390 is a potent and high-efficacy agonist at the serotonin 5-HT2C receptor.[3] This agonism can contribute to its overall in vivo pharmacological profile, and researchers should consider this activity when designing experiments and interpreting results, potentially using a selective 5-HT2C antagonist as a control.
Inhibition of G protein-coupled Inwardly Rectifying Potassium (GIRK) Channels
(R)-(+)-Sch 23390 has been shown to directly inhibit GIRK channels with an IC50 of 268 nM.[1][3] This interaction is independent of its activity at dopamine or serotonin receptors and may influence neuronal excitability.
Downstream Signaling Pathways
By blocking the binding of dopamine to D1 and D5 receptors, (R)-(+)-Sch 23390 prevents the activation of their canonical downstream signaling cascades. D1-like receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαs/olf family of G proteins.
The binding of an agonist, such as dopamine, to the D1 receptor typically initiates the following cascade:
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G Protein Activation: The receptor undergoes a conformational change, leading to the activation of Gαs/olf.
-
Adenylyl Cyclase Activation: The activated Gαs/olf subunit stimulates adenylyl cyclase (AC).
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA then phosphorylates numerous downstream protein targets, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), leading to a cellular response.
(R)-(+)-Sch 23390, as a competitive antagonist, occupies the dopamine binding site on the D1 receptor without inducing the conformational change necessary for G protein activation, thereby inhibiting this entire signaling pathway.
Caption: Antagonistic action of (R)-(+)-Sch 23390 at the D1 receptor.
Experimental Protocols
Radioligand Binding Assay for (R)-(+)-Sch 23390-d3 Hydrochloride
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the D1 receptor using [3H]-(R)-(+)-Sch 23390 as the radioligand.
Materials:
-
[3H]-(R)-(+)-Sch 23390 (specific activity ~70-90 Ci/mmol)
-
Cell membranes expressing the human dopamine D1 receptor
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4
-
Non-specific binding determinator: 10 µM Butaclamol or unlabeled (R)-(+)-Sch 23390
-
Test compounds at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Multi-channel pipette, repeater pipette
-
Incubator
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and centrifuge at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh, ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer to designated wells.
-
Non-specific Binding: Add 50 µL of the non-specific binding determinator (e.g., 10 µM Butaclamol) to designated wells.
-
Test Compound: Add 50 µL of the test compound at various concentrations to the remaining wells.
-
-
Radioligand Addition: Add 50 µL of [3H]-(R)-(+)-Sch 23390 to all wells at a final concentration of approximately 0.3 nM.
-
Membrane Addition: Add 100 µL of the prepared membrane suspension to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
(R)-(+)-Sch 23390-d3 Hydrochloride is a highly potent and selective antagonist of D1-like dopamine receptors. Its well-characterized mechanism of action and high affinity make it an invaluable tool for investigating the role of the D1-dopaminergic system in health and disease. The deuterated form offers potential advantages for in vivo research due to its altered metabolic stability. A thorough understanding of its primary mechanism, as well as its off-target activities, is essential for the rigorous design and interpretation of experiments in the fields of neuroscience, pharmacology, and drug development.
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Bourne, J. A. (2001). SCH 23390: the first selective dopamine D1-like receptor antagonist. CNS Drug Reviews, 7(4), 399–414. [Link]
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Bourne, J. A. (2001). SCH 23390: the first selective dopamine D1-like receptor antagonist. CNS Drug Reviews, 7(4), 399-414. [Link]
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Mereu, G., Collu, M., Ongini, E., Biggio, G., & Gessa, G. L. (1985). SCH 23390, a selective dopamine D1 antagonist, activates dopamine neurons but fails to prevent their inhibition by apomorphine. European journal of pharmacology, 111(3), 393–396. [Link]
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Billard, W., Ruperto, V., Crosby, G., Iorio, L. C., & Barnett, A. (1984). Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. The Journal of pharmacology and experimental therapeutics, 228(3), 519–526. [Link]
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Nishi, A., Kuroiwa, M., & Shuto, T. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in neuroanatomy, 5, 43. [Link]
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Millan, M. J., Dekeyne, A., & Gobert, A. (2001). The "selective" dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors. Psychopharmacology, 156(1), 58–62. [Link]
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). The signaling and pharmacology of the dopamine D1 receptor. Frontiers in pharmacology, 2, 8. [Link]
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Centonze, D., Grande, C., Usiello, A., Gubellini, P., Erbs, E., Martin, A. B., ... & Pisani, A. (2003). Distinct roles of D1 and D5 dopamine receptors in motor activity and striatal synaptic plasticity. The Journal of neuroscience, 23(24), 8506–8512. [Link]
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Rashid, A. J., So, C. H., Kong, M. M., Furtak, T., El-Ghundi, M., Cheng, R., ... & George, S. R. (2007). D1-D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum. Proceedings of the National Academy of Sciences, 104(2), 654–659. [Link]
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Breese, G. R., & Mueller, R. A. (1985). SCH-23390 antagonism of a D-2 dopamine agonist depends upon catecholaminergic neurons. European journal of pharmacology, 113(1), 109–114. [Link]
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Hyttel, J. (1984). Pharmacological effects of a specific dopamine D-1 antagonist SCH 23390 in comparison with neuroleptics. Life sciences, 34(16), 1551–1560. [Link]
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